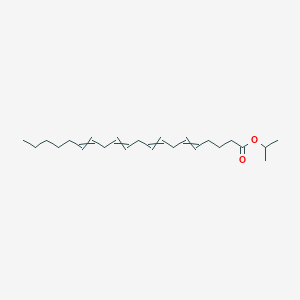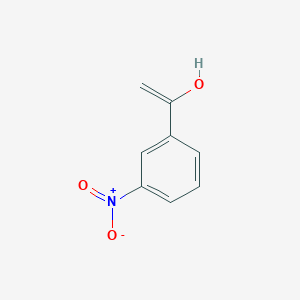
1-(3-Nitrophenyl)ethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)ethen-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, medicine, and materials science. In
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)ethen-1-ol is not well-understood, but it is believed to involve the formation of a nitroso intermediate that can react with other molecules in the surrounding environment. This reaction can lead to changes in the optical properties of the compound, making it useful in a variety of applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-(3-Nitrophenyl)ethen-1-ol. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Nitrophenyl)ethen-1-ol is its unique optical properties, which make it useful in a variety of lab experiments. However, this compound can be difficult to work with due to its low solubility in water and its sensitivity to light and heat.
Orientations Futures
There are many potential future directions for research on 1-(3-Nitrophenyl)ethen-1-ol. One area of interest is in the development of new materials that incorporate this compound. Researchers are also interested in exploring the potential biological applications of 1-(3-Nitrophenyl)ethen-1-ol, including its use as a fluorescent probe for imaging biological systems. Additionally, there is potential for this compound to be used in the development of new drugs or therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(3-Nitrophenyl)ethen-1-ol involves the reaction of 3-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This synthesis method has been well-established in the literature and has been used by many researchers to produce 1-(3-Nitrophenyl)ethen-1-ol for their experiments.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)ethen-1-ol has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the development of new materials. This compound has been shown to have unique optical properties, making it useful in the development of new sensors, optical switches, and other optoelectronic devices.
Propriétés
Numéro CAS |
114915-56-9 |
|---|---|
Nom du produit |
1-(3-Nitrophenyl)ethen-1-ol |
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)ethenol |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2 |
Clé InChI |
PAMULWAKIDFEAW-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
SMILES canonique |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Synonymes |
Benzenemethanol, alpha-methylene-3-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




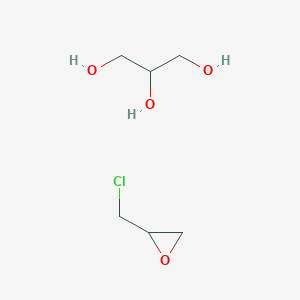
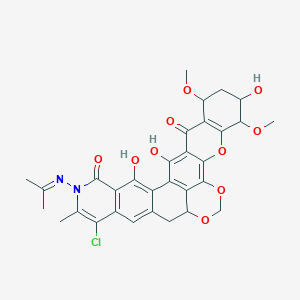

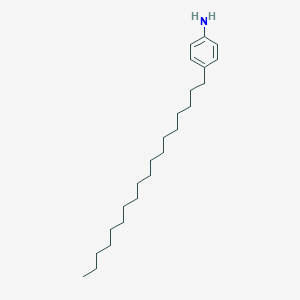
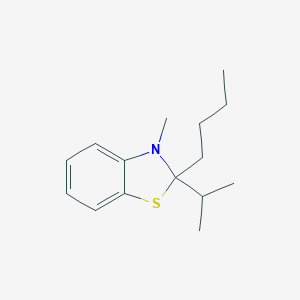
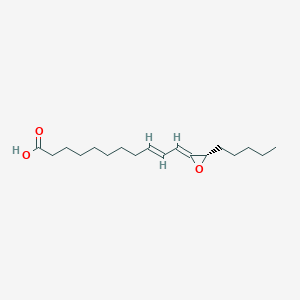
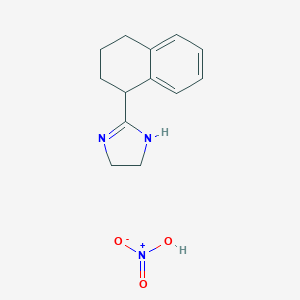
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
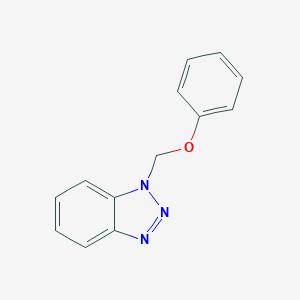
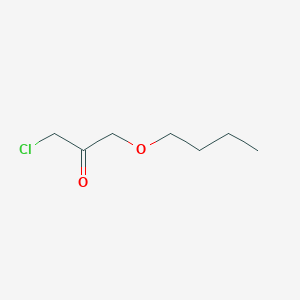
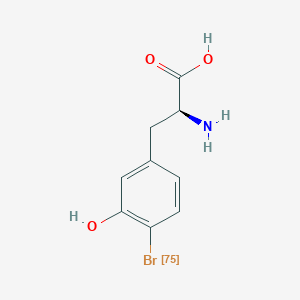
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
